![molecular formula C10H17NO2 B2655396 Ethyl 2-aminospiro[3.3]heptane-6-carboxylate CAS No. 2568080-46-4](/img/structure/B2655396.png)
Ethyl 2-aminospiro[3.3]heptane-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-aminospiro[3.3]heptane-6-carboxylate is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as EAH or spirocyclic compound and has a unique structure that makes it interesting for researchers.
科学的研究の応用
EAH has been studied for its potential applications in scientific research. It has been shown to have activity against certain types of cancer cells, including breast and lung cancer cells. EAH has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, EAH has been studied for its potential use as an antiviral agent.
作用機序
The mechanism of action of EAH is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in cells. EAH has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may be responsible for the potential use of EAH in the treatment of neurological disorders. EAH has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition of topoisomerase II may be responsible for the potential use of EAH in the treatment of cancer.
Biochemical and Physiological Effects
EAH has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. EAH has also been shown to increase the levels of reactive oxygen species in cells, which can lead to oxidative stress and cell death. Additionally, EAH has been shown to inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
One advantage of using EAH in lab experiments is its unique structure, which makes it interesting for researchers. Additionally, the synthesis method for EAH has been optimized and yields high amounts of the compound. However, one limitation of using EAH in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways.
将来の方向性
There are several future directions for the study of EAH. One direction is to further investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use as an antiviral agent. Additionally, further studies are needed to fully understand the mechanism of action of EAH and to design experiments that target specific pathways. Overall, EAH has the potential to be a valuable tool for scientific research and has several potential applications in the fields of medicine and biotechnology.
合成法
The synthesis of EAH involves a multistep process that includes the reaction of cyclohexanone with ethyl chloroacetate, followed by the addition of sodium hydride and N-methylformamide. The resulting compound is then treated with sodium borohydride and acetic acid to yield EAH. This synthesis method has been optimized and has been used to produce high yields of EAH.
特性
IUPAC Name |
ethyl 2-aminospiro[3.3]heptane-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-13-9(12)7-3-10(4-7)5-8(11)6-10/h7-8H,2-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKVQKOAKIIXMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(C1)CC(C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-Butylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2655314.png)
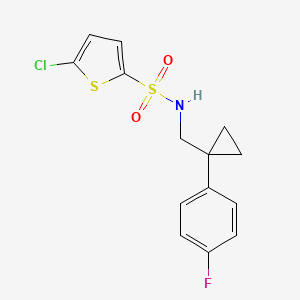

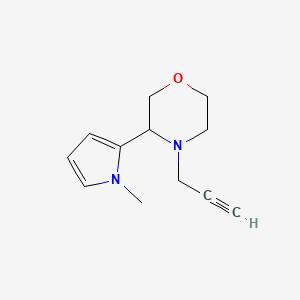
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide](/img/structure/B2655321.png)
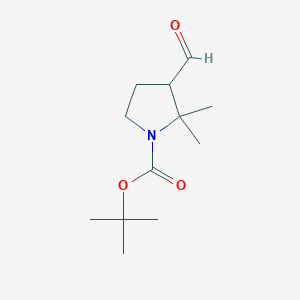
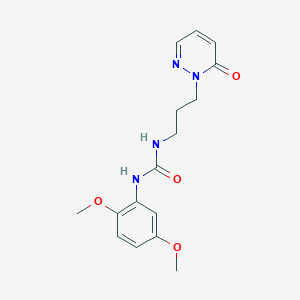

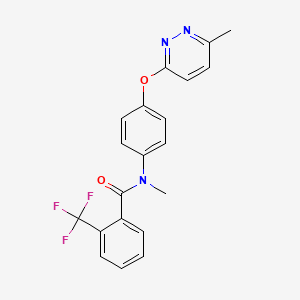

![N-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide](/img/structure/B2655331.png)
![N-cyclopropyl-4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrole-2-carboxamide](/img/structure/B2655332.png)
![(2Z)-2-[(4-acetylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2655333.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2655334.png)